(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide
Description
(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide is a sulfonamide derivative featuring a fluorinated benzyl group and a methyl-substituted phenyl ring connected via an ethenesulfonamide backbone. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which may influence its physicochemical properties, such as solubility, stability, and binding interactions.
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-13-2-4-14(5-3-13)10-11-21(19,20)18-12-15-6-8-16(17)9-7-15/h2-11,18H,12H2,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRGPKQUWMNWBU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Core: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the ethenesulfonamide intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The sulfonamide group can interact with enzymes critical for cancer cell proliferation.
- A study demonstrated that modifications to the sulfonamide structure can enhance selectivity towards cancer cells while minimizing effects on normal cells, suggesting potential for targeted cancer therapies.
-
Antibacterial Properties :
- Sulfonamides are traditionally known for their antibacterial activity. The incorporation of a fluorobenzyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.
- Comparative studies have shown that fluorinated sulfonamides exhibit improved efficacy against resistant bacterial strains.
-
Enzyme Inhibition :
- The compound's structure allows it to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders.
- Case studies have reported on similar compounds that effectively inhibit carbonic anhydrase, a target for various therapeutic applications.
Biochemical Research
-
Mechanistic Studies :
- The compound can be utilized in biochemical assays to elucidate mechanisms of action involving sulfonamide derivatives. Its ability to modulate enzyme activity makes it valuable for understanding enzyme kinetics and inhibition patterns.
- Research involving (E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide could provide insights into drug design and optimization processes.
-
Structure-Activity Relationship (SAR) Studies :
- Investigating how variations in the compound's structure affect its biological activity can lead to the development of more effective analogs. SAR studies are essential in drug discovery, helping to refine lead compounds into viable therapeutic agents.
Toxicological Studies
- Comparative Toxicology :
- Toxicological assessments of this compound are necessary to evaluate its safety profile. Studies on related sulfonamides have shown varying degrees of toxicity depending on structural modifications.
- Understanding the toxicological implications is crucial for advancing this compound from laboratory research to clinical applications.
Data Tables
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth pathways | Enhanced selectivity towards cancer cells observed |
| Antibacterial Properties | Efficacy against resistant bacterial strains | Improved penetration due to fluorination |
| Enzyme Inhibition | Modulation of metabolic enzymes | Effective inhibition of carbonic anhydrase reported |
| Biochemical Mechanisms | Elucidation of enzyme kinetics | Insights into drug design processes |
| Toxicological Assessment | Evaluation of safety profile | Varying toxicity levels based on structural changes |
Case Studies
-
Anticancer Efficacy :
- A case study involving structurally similar sulfonamides highlighted significant tumor reduction in preclinical models, suggesting potential pathways for therapeutic development using this compound.
-
Bacterial Resistance :
- Another study focused on the antibacterial properties of fluorinated sulfonamides demonstrated a marked decrease in bacterial viability against multi-drug resistant strains, indicating that this compound could serve as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of (E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-N-(4-Hydroxypent-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide (Compound 1x)
- Key Differences :
- Contains a hydroxyl-pentenyl chain and a propargyl group linked to a methylsulfonamido-phenyl moiety.
- Lacks the 4-fluorobenzyl group present in the target compound.
- Synthesis : Prepared via Grignard addition (methylmagnesium bromide) to a sulfonamide precursor in THF .
- Implications : The hydroxyl and propargyl groups may enhance polarity and reactivity compared to the fluorine and methyl substituents in the target compound.
[19F]FBNA (N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide)
- Key Differences :
- Replaces the ethenesulfonamide backbone with an acetamide group.
- Features a nitroimidazole ring instead of a methylphenyl group.
- Synthesis : Involves alkylation of 2-nitroimidazole followed by ester hydrolysis and fluorobenzyl conjugation .
- Implications: The nitroimidazole moiety is known for hypoxia-targeting properties in radiopharmaceuticals, suggesting divergent biological applications compared to sulfonamide-based compounds.
(E)-2-(4-Chlorophenyl)-N-(4-methylbenzyl)-1-ethenesulfonamide
- Key Differences :
- Substitutes the 4-fluorobenzyl group with a 4-chlorophenyl ring.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine’s strong electron-withdrawing nature may improve metabolic stability compared to chlorine in the 4-chlorophenyl analogue, as seen in other fluorinated pharmaceuticals .
- Functional Group Impact : The ethenesulfonamide group in the target compound and its 4-chlorophenyl analogue could exhibit distinct reactivity compared to the acetamide backbone of [19F]FBNA, influencing target selectivity .
- Synthetic Challenges : Grignard-based methods (as in Compound 1x) may introduce steric hindrance, whereas alkylation/hydrolysis (as in [19F]FBNA) offers modularity for functional group incorporation .
Biological Activity
(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide, with the CAS number 339105-17-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its chemical properties, biological mechanisms, and relevant case studies that illustrate its efficacy.
- Molecular Formula : CHFNOS
- Molecular Weight : 305.37 g/mol
- Boiling Point : Approximately 466.6 °C (predicted)
- Density : 1.264 g/cm³ (predicted)
- pKa : 9.94 (predicted)
The compound's biological activity has been primarily investigated in the context of cancer treatment. It belongs to a class of sulfonamide derivatives that have shown promising anticancer properties through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies indicate that compounds similar to this compound exhibit significant cytotoxic effects on various human tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to increase ROS production in cancer cells, leading to oxidative stress and subsequent cell death. This effect is crucial as it can overcome resistance mechanisms in multidrug-resistant cancer cells .
- Antiangiogenic Properties : Certain studies suggest that these compounds may inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is vital for tumor growth and metastasis .
Anticancer Activity
A study focusing on structurally diverse sulfonamide analogs found that many exhibited potent antiproliferative effects against several human cancer cell lines. For instance, compounds with similar structural features to this compound demonstrated IC values ranging from 19.41 µM to 29.27 µM against various tumor types .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of sulfonamide derivatives indicates that modifications at specific positions on the aromatic rings can significantly enhance biological activity. This includes the addition of electron-withdrawing groups like fluorine, which can increase potency by improving binding affinity to biological targets .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells; IC values <30 µM |
| ROS Production | Increases oxidative stress leading to cell death |
| Antiangiogenesis | Inhibits formation of new blood vessels |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis typically involves coupling the fluorobenzylamine moiety to the ethenesulfonamide core. Key steps include:
- Sulfonylation : Reacting 4-methylstyrene with sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) at 0–5°C to form the ethenesulfonamide backbone .
- Buchwald-Hartwig coupling : Introducing the 4-fluorobenzyl group via palladium-catalyzed cross-coupling, using ligands like Xantphos and bases such as Cs₂CO₃ .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), and temperature (80–120°C) to improve yield (>70%) and purity (HPLC >98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Techniques :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., E configuration via coupling constants J = 12–16 Hz for ethenesulfonamide protons) .
- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 348.1) and detects impurities (<2%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or carbonic anhydrase .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can advanced structural elucidation techniques resolve conformational ambiguities in ethenesulfonamide derivatives?
- X-ray crystallography : Single-crystal analysis determines bond angles (e.g., C-S-N = 105–110°) and packing interactions (e.g., π-π stacking of fluorobenzyl groups) .
- 2D NMR (NOESY/ROESY) : Detects through-space interactions to confirm E/Z isomerism .
Q. What computational approaches predict the pharmacokinetic and pharmacodynamic properties of this compound?
- ADME modeling :
- Lipophilicity : LogP calculations (e.g., 3.2 ± 0.2 via SwissADME) assess membrane permeability .
- Metabolic stability : CYP450 isoform docking (e.g., CYP3A4) identifies potential oxidation sites .
Q. How can metabolic instability in fluorinated sulfonamides be mitigated during preclinical development?
- Strategies :
- Deuterium incorporation : Replacing labile C-H bonds with C-D at benzylic positions slows oxidative metabolism .
- Prodrug design : Masking the sulfonamide as a tert-butyl carbamate improves oral bioavailability .
Q. What experimental designs address contradictory data in biological activity studies?
- Case example : If COX-2 inhibition varies between assays:
- Control standardization : Use celecoxib as a positive control in all batches .
- Dose-response curves : Repeat experiments with 8–10 concentration points to refine IC₅₀ values .
- Orthogonal assays : Validate results via Western blot (protein expression) and SPR (binding kinetics) .
Methodological Considerations
Q. How is impurity profiling conducted for sulfonamide-based compounds?
- HPLC-DAD/ELSD : Gradient elution (ACN/H₂O + 0.1% TFA) separates byproducts (e.g., unreacted styrene derivatives) .
- Quantitative NMR (qNMR) : Integrates impurity peaks against a certified internal standard (e.g., maleic acid) .
Q. What strategies optimize selectivity in sulfonamide-mediated enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
